

An In-depth Technical Guide to the Chemical Structure of Tetromycin B

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Compound of Interest

Compound Name: *Tetromycin B*

Cat. No.: *B10780481*

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Executive Summary

This technical guide provides a detailed examination of the chemical structure and associated biological activities of **Tetromycin B**. A critical ambiguity exists in scientific literature, with two distinct molecules identified by this name. The primary focus of this document is the tetronic acid-based antibiotic (CAS 180027-84-3), a compound with promising activity against methicillin-resistant *Staphylococcus aureus* (MRSA). To ensure clarity and prevent confusion, this guide also delineates the structural and functional characteristics of the second compound, a polyene macrolide antifungal agent also referred to as Tetramycin B. This document synthesizes available data on the chemical properties, structural elucidation, and reported biological mechanisms of these compounds, presenting quantitative data in structured tables and illustrating relevant biological pathways and experimental workflows using Graphviz diagrams.

Introduction: The Ambiguity of "Tetromycin B"

The name "**Tetromycin B**" is associated with two structurally and functionally distinct natural products. This section aims to clarify this nomenclature issue to provide a clear context for the subsequent detailed analysis.

- **Tetromycin B** (CAS 180027-84-3): A Tetronic Acid Antibiotic. This compound is characterized by a tetronic acid moiety and is structurally related to other complex

polyketides such as kijanimicin and chlorothricin.[1] It has been identified as having potent antibacterial activity, notably against MRSA.[1] Its proposed mechanisms of action include cysteine protease inhibition and potential modulation of the PI3-kinase/Akt signaling pathway. The primary source documenting its discovery is a Japanese patent.

- **Tetramycin B: A Polyene Macrolide Antifungal.** This second molecule is a 26-membered tetraene macrolide antibiotic. It is biosynthetically derived from Tetramycin A through a hydroxylation reaction catalyzed by a cytochrome P450 monooxygenase.[2] Its primary biological activity is antifungal.

This guide will focus on the tetronic acid derivative as the primary subject, given its specific CAS identifier and distinct reported activities. A comparative overview of the macrolide compound is provided in a dedicated section to aid in its differentiation.

Chemical Structure of Tetromycin B (CAS 180027-84-3)

The definitive chemical structure, including stereochemistry, of the tetronic acid **Tetromycin B** is not widely available in peer-reviewed international literature. The primary reference is the Japanese patent JP08165286A. Based on its classification as a tetronic acid and its relation to similar compounds, a core structural motif can be inferred.

Table 1: Physicochemical Properties of **Tetromycin B** (CAS 180027-84-3)

| Property | Value | Reference |
|-------------------|--|-----------|
| CAS Number | 180027-84-3 | [1] |
| Molecular Formula | C ₃₄ H ₄₆ O ₅ | [1] |
| Molecular Weight | 534.7 g/mol | [1] |
| Class | Tetronic Acid Antibiotic | [1] |
| Appearance | Light tan solid | |
| Solubility | Soluble in ethanol, methanol, DMF, DMSO | |

Structural Elucidation Methodologies

The structural elucidation of complex natural products like **Tetromycin B** typically involves a combination of spectroscopic techniques. While the specific data for **Tetromycin B** is not publicly detailed, the following experimental protocols are standard for this process.

2.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the primary method for determining the carbon-hydrogen framework and stereochemistry of organic molecules.^{[3][4]}

- ^1H NMR: To identify the number and types of protons and their neighboring environments.
- ^{13}C NMR: To determine the number and types of carbon atoms.
- 2D NMR (COSY, HSQC, HMBC): To establish connectivity between protons and carbons, allowing for the assembly of molecular fragments.
- NOESY/ROESY: To determine the spatial proximity of protons, which is crucial for assigning relative stereochemistry.

2.1.2. Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is used to determine the exact molecular formula.^[5] Tandem mass spectrometry (MS/MS) provides information about the fragmentation patterns, which can help to identify structural motifs.

2.1.3. X-ray Crystallography

If a suitable crystal can be obtained, X-ray crystallography provides the unambiguous determination of the complete three-dimensional structure, including absolute stereochemistry.

Synthesis of Tetronic Acid-Containing Natural Products

A total synthesis of **Tetromycin B** (CAS 180027-84-3) has not been reported in the accessible literature. However, the synthesis of structurally related compounds like kijanimicin and

chlorothricin involves complex, multi-step sequences.^{[6][7]} These syntheses often feature key strategies such as:

- Polyketide chain assembly: Stepwise construction of the carbon backbone.
- Intramolecular cyclizations: To form the various ring systems.
- Stereoselective reactions: To control the numerous chiral centers.
- Glycosylation: Attachment of sugar moieties, which are common in this class of natural products.

Biological Activity and Mechanism of Action

Tetromycin B (CAS 180027-84-3) has been reported to exhibit significant biological activity, with potential mechanisms of action detailed below.

Antibacterial Activity

The compound shows pronounced activity against Gram-positive bacteria, including methicillin-resistant *Staphylococcus aureus* (MRSA).^[1]

Cysteine Protease Inhibition

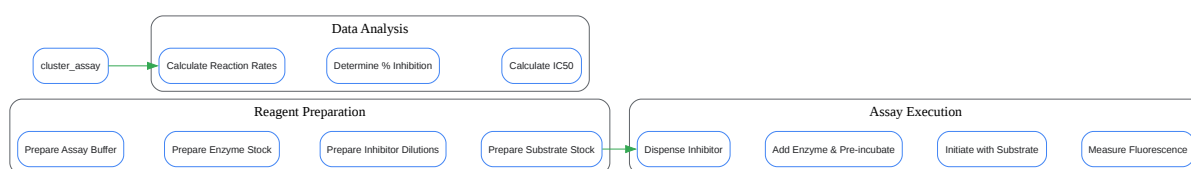
Some evidence suggests that **Tetromycin B** acts as a cysteine protease inhibitor. Cysteine proteases are a class of enzymes involved in various physiological and pathological processes, including in infectious organisms.

4.2.1. Experimental Protocol: Cysteine Protease Inhibition Assay

A typical protocol to determine the inhibitory activity of a compound against a cysteine protease, such as papain or a specific microbial cysteine protease, is as follows:

- Reagent Preparation:
 - Assay Buffer: e.g., 100 mM sodium acetate, 10 mM DTT, pH 5.5.
 - Enzyme Solution: A stock solution of the target cysteine protease in assay buffer.

- Inhibitor Solution: A dilution series of **Tetromycin B** in DMSO.
- Substrate Solution: A fluorogenic substrate (e.g., Z-Leu-Arg-AMC) in assay buffer.
- Assay Procedure:
 - In a 96-well microplate, add the inhibitor dilutions.
 - Add the enzyme solution to all wells except the blank.
 - Pre-incubate to allow for inhibitor-enzyme binding.
 - Initiate the reaction by adding the substrate solution.
 - Monitor the increase in fluorescence over time using a plate reader.
- Data Analysis:
 - Calculate the initial reaction rates.
 - Plot the percentage of inhibition against the inhibitor concentration to determine the IC_{50} value.



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Workflow for a Cysteine Protease Inhibition Assay.

PI3-Kinase/Akt Signaling Pathway Modulation

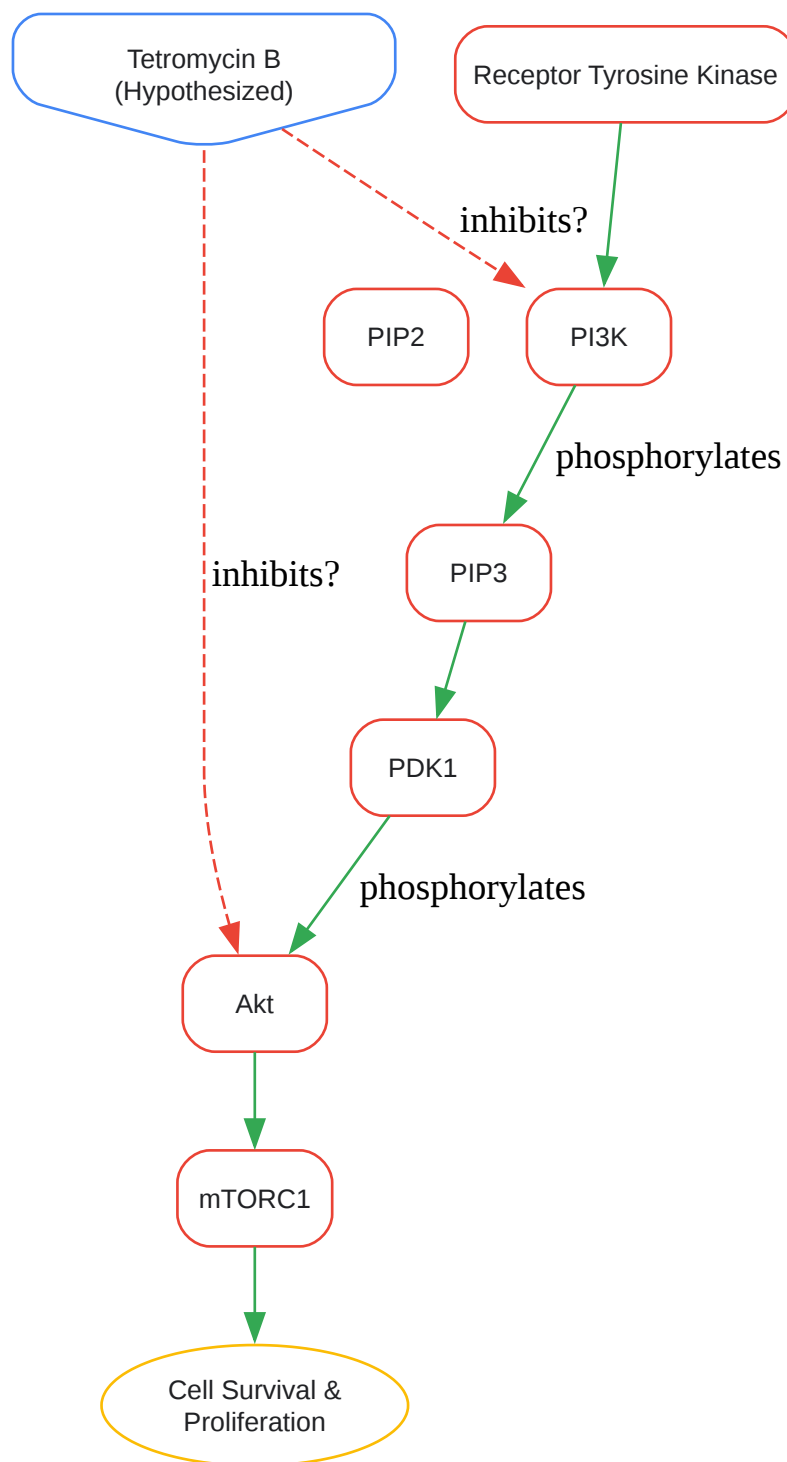
Related tetracycline antibiotics, such as tetracycline A, have been shown to target the phosphatidylinositol-3'-kinase (PI3K)/Akt signaling pathway.[8] This pathway is a critical regulator of cell survival, proliferation, and metabolism, and its dysregulation is implicated in cancer.[9]

4.3.1. Experimental Protocol: Western Blot Analysis of PI3K/Akt Pathway

To investigate the effect of **Tetromycin B** on the PI3K/Akt pathway, the phosphorylation status of key proteins like Akt can be assessed by Western blotting.

- Cell Culture and Treatment:
 - Culture a relevant cell line (e.g., a cancer cell line with an active PI3K/Akt pathway).
 - Treat the cells with varying concentrations of **Tetromycin B** for a specified duration.
- Protein Extraction:
 - Lyse the cells in a buffer containing protease and phosphatase inhibitors.
 - Quantify the protein concentration in the lysates.
- SDS-PAGE and Western Blotting:
 - Separate the protein lysates by SDS-PAGE and transfer them to a membrane.
 - Block the membrane to prevent non-specific antibody binding.
 - Incubate with primary antibodies specific for phosphorylated Akt (p-Akt) and total Akt.
 - Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
 - Detect the protein bands using a chemiluminescent substrate.
- Data Analysis:
 - Quantify the band intensities using densitometry.

- Normalize the p-Akt signal to the total Akt signal to determine the effect of **Tetromycin B** on Akt phosphorylation.



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Hypothesized Inhibition of the PI3K/Akt Signaling Pathway.

The Polyene Macrolide "Tetramycin B"

To avoid confusion, it is pertinent to briefly describe the other compound referred to as Tetramycin B.

Table 2: Comparison of **Tetromycin B** (Tetronic Acid) and Tetramycin B (Macrolide)

| Feature | Tetromycin B (CAS 180027-84-3) | Tetramycin B (Polyene Macrolide) |
|-------------------|--|---|
| Chemical Class | Tetronic Acid | Polyene Macrolide |
| Core Structure | Polyketide with a tetronic acid moiety | 26-membered macrolide ring with a tetraene conjugated system |
| Molecular Formula | C ₃₄ H ₄₆ O ₅ | C ₃₅ H ₅₃ NO ₁₄ (as per PubChem CID 169492048, may vary) |
| Primary Activity | Antibacterial (anti-MRSA) | Antifungal |
| Biosynthesis | Not fully elucidated | Hydroxylation of Tetramycin A by cytochrome P450 monooxygenase (TtmD) |

The biosynthesis of polyene macrolides like Tetramycin B is a well-studied process involving large, modular polyketide synthases (PKSs).[10][11]



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Biosynthetic Pathway from Precursors to Tetramycin B (Macrolide).

Conclusion

Tetromycin B (CAS 180027-84-3) represents a promising tetronic acid-based antibiotic with a distinct profile of activity against resistant bacteria. While detailed structural and mechanistic

data in the public domain remain limited, its classification and preliminary reports suggest it is a valuable lead compound for further investigation. The elucidation of its precise chemical structure and a deeper understanding of its interactions with biological targets such as cysteine proteases and the PI3K/Akt pathway are critical next steps for its development. It is imperative for researchers in this field to be aware of the nomenclature ambiguity with the polyene macrolide Tetramycin B to ensure accurate interpretation of scientific data. Further research, particularly the full disclosure of the data from the original patent, is needed to fully unlock the therapeutic potential of this unique natural product.

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